Cas no 329048-73-9 (heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a heptyl ester group, enhancing lipophilicity, and a 2-ethoxyphenyl substituent, which may influence binding interactions. The 6-methyl and 2-oxo functional groups contribute to its stability and reactivity profile. This compound is of interest due to its scaffold, which is common in bioactive molecules, suggesting utility in drug discovery or as an intermediate in synthetic chemistry. Its well-defined molecular architecture allows for precise modifications, making it a versatile candidate for further derivatization and study.
heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure
329048-73-9 structure
Product Name:heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No:329048-73-9
MF:C21H30N2O4
MW:374.473906040192
CID:6168989
PubChem ID:3122675
Update Time:2025-05-30

heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • AKOS000657349
    • 329048-73-9
    • heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
    • AKOS022065503
    • F0452-2089
    • VU0488369-1
    • Inchi: 1S/C21H30N2O4/c1-4-6-7-8-11-14-27-20(24)18-15(3)22-21(25)23-19(18)16-12-9-10-13-17(16)26-5-2/h9-10,12-13,19H,4-8,11,14H2,1-3H3,(H2,22,23,25)
    • InChI Key: YGQXPWIPQVPTSY-UHFFFAOYSA-N
    • SMILES: O(C(C1=C(C)NC(NC1C1C=CC=CC=1OCC)=O)=O)CCCCCCC

Computed Properties

  • Exact Mass: 374.22055744g/mol
  • Monoisotopic Mass: 374.22055744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 11
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 76.7Ų

heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>

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Additional information on heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Heptyl 4-(2-Ethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: A Comprehensive Overview

CAS No. 329048-73-9 refers to the compound heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a complex organic molecule with potential applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a heptyl group attached to a tetrahydropyrimidine ring system. The presence of the ethoxyphenyl and methyl substituents further enhances its chemical properties, making it a subject of interest for researchers exploring novel chemical entities.

The tetrahydropyrimidine core of this compound is a six-membered ring containing nitrogen atoms at specific positions. This structure is known for its versatility in forming hydrogen bonds and participating in various chemical reactions. The substitution pattern on the ring—specifically the ethoxyphenyl group at position 4 and the methyl group at position 6—plays a crucial role in determining the compound's reactivity and stability. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic properties of molecules, making this compound a promising candidate for drug development.

One of the most intriguing aspects of heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its potential as a precursor in the synthesis of bioactive compounds. Researchers have explored its use in the construction of heterocyclic frameworks that are analogous to naturally occurring alkaloids. These frameworks are valuable in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic pathway often depends on the availability of starting materials and the desired yield. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and minimizing environmental impact. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high purity.

The physical properties of CAS No. 329048-73-9 are also worth noting. Its melting point and solubility characteristics make it suitable for various analytical techniques such as chromatography and spectroscopy. These properties are critical when considering its application in pharmaceutical formulations or as an intermediate in organic synthesis.

From an applications perspective, this compound has shown promise in several areas. In drug discovery, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, its role as a building block for more complex molecules has been explored in both academic and industrial settings.

Recent research has also focused on the environmental fate and toxicity of CAS No. 329048-73-9. Understanding its biodegradation pathways and potential ecotoxicological effects is essential for ensuring safe handling and disposal practices. Studies indicate that under specific conditions, this compound undergoes microbial degradation, reducing its persistence in aquatic environments.

In conclusion, CAS No. 329048-73-9 represents a versatile organic molecule with a wealth of opportunities for further exploration. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool in both academic research and industrial applications.

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